N-Trityl-morpholino-T-5'-O-phosphoramidite

Catalog No.
S12857142
CAS No.
M.F
C38H46N5O5P
M. Wt
683.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trityl-morpholino-T-5'-O-phosphoramidite

Product Name

N-Trityl-morpholino-T-5'-O-phosphoramidite

IUPAC Name

3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile

Molecular Formula

C38H46N5O5P

Molecular Weight

683.8 g/mol

InChI

InChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1

InChI Key

VJKPOHZLZLJTTK-ZUIXMBQESA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

N-Trityl-morpholino-T-5'-O-phosphoramidite is a specialized phosphoramidite monomer utilized primarily in the synthesis of oligonucleotides. This compound features a morpholino group, which enhances its stability and affinity for RNA, making it particularly valuable in antisense oligonucleotide applications. The trityl protection on the 5'-hydroxy group serves to prevent premature reactions during synthesis, ensuring that the oligonucleotide chain can be built efficiently and accurately .

The primary reaction involving N-Trityl-morpholino-T-5'-O-phosphoramidite is its coupling with activated nucleophiles during the synthesis of oligonucleotides. The general mechanism involves:

  • Activation: The phosphoramidite group is activated, often using coupling reagents like 5-ethylthio-1H-tetrazole.
  • Coupling: The activated phosphoramidite reacts with the 5'-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester.
  • Oxidation: This triester is subsequently oxidized to form the stable phosphodiester bond, completing the incorporation of the nucleotide into the oligonucleotide sequence .

N-Trityl-morpholino-T-5'-O-phosphoramidite exhibits significant biological activity due to its ability to form stable complexes with RNA. This characteristic is crucial for its application in therapeutic contexts such as:

  • Antisense Therapy: It can inhibit gene expression by binding to complementary RNA sequences.
  • MicroRNA Inhibition: The compound has shown promise in modulating microRNA activity, which plays a vital role in various cellular processes .

The synthesis of N-Trityl-morpholino-T-5'-O-phosphoramidite typically involves several steps:

  • Preparation of Morpholino Nucleosides: Starting materials are modified morpholino nucleosides.
  • Phosphorylation: The morpholino nucleoside undergoes phosphorylation using phosphorus oxychloride or similar reagents.
  • Tritylation: The 5'-hydroxyl group is protected by tritylation to yield N-Trityl-morpholino derivatives.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

N-Trityl-morpholino-T-5'-O-phosphoramidite is widely applied in:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing various types of oligonucleotides, including DNA and RNA analogs.
  • Gene Therapy: Its stability and efficacy make it suitable for developing therapeutic agents targeting specific RNA sequences.
  • Diagnostics: Used in probes for detecting specific nucleic acid sequences in various biological samples .

Interaction studies involving N-Trityl-morpholino-T-5'-O-phosphoramidite often focus on its binding affinity to RNA targets. These studies assess:

  • Binding Strength: Evaluating how effectively the compound binds to complementary RNA sequences.
  • Stability: Investigating the stability of these complexes under physiological conditions, which is critical for therapeutic applications .

Such studies reveal that compounds based on this phosphoramidite exhibit enhanced binding affinities compared to traditional nucleotides, making them promising candidates for therapeutic development.

Several compounds share structural or functional similarities with N-Trityl-morpholino-T-5'-O-phosphoramidite. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
N-Trityl-morpholino-U-5'-O-phosphoramiditeSimilar structure but targets uracilUsed specifically for RNA applications
Phosphorodiamidate Morpholino OligonucleotidesContains phosphorodiamidate linkagesHigher nuclease stability and RNA binding affinity
2'-O-Methyl RNA PhosphoramiditesModified ribonucleotides with 2'-O-methyl groupsEnhanced resistance to degradation

N-Trityl-morpholino-T-5'-O-phosphoramidite stands out due to its unique combination of stability, reactivity, and specificity for RNA targets, making it particularly effective in antisense applications and gene modulation strategies .

N-Trityl-morpholino-T-5'-O-phosphoramidite is a phosphoramidite derivative of a morpholino nucleoside, where the thymine base is integrated into a morpholino ring system. The IUPAC name, 3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile, reflects its stereochemistry and functional groups. The "N-Trityl" prefix denotes the trityl (triphenylmethyl) group protecting the morpholino nitrogen, while the "5'-O-phosphoramidite" describes the reactive phosphite group at the 5' position, essential for oligonucleotide chain elongation.

Historical Context and Development

The compound emerged from efforts to improve the synthetic accessibility of morpholino oligomers, first described in the early 2000s. Patent WO2011018798A2 (filed in 2010) details methods for synthesizing N-trityl-protected morpholino monomers, highlighting their role in creating cationic oligonucleotides with enhanced cell permeability. The development of N-Trityl-morpholino-T-5'-O-phosphoramidite specifically addressed the need for stable intermediates during automated solid-phase synthesis, enabling the production of sequence-specific morpholino oligomers for gene silencing.

Structural Overview and Chemical Formula

The molecule (C38H46N5O5P, molecular weight 683.8 g/mol) consists of three key domains:

  • Morpholino-thymine core: A six-membered morpholino ring fused to a thymine base, with stereochemistry at C2 (S) and C6 (R).
  • Trityl protection: A triphenylmethyl group attached to the morpholino nitrogen, preventing undesired side reactions during synthesis.
  • Phosphoramidite moiety: A diisopropylamino cyanoethyl phosphite group at the 5' oxygen, enabling coupling to growing oligonucleotide chains.

The SMILES notation, CC1=CN(C(=O)NC1=O)[C@H]2CN(CC@HCOP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5, encapsulates this architecture.

Relevance in Modern Nucleic Acid Chemistry

This phosphoramidite is pivotal for synthesizing morpholino oligonucleotides (MOs), which exhibit superior nuclease resistance and RNA-binding affinity compared to natural DNA. Unlike earlier MOs requiring microinjection, derivatives made using this reagent penetrate cells passively due to backbone modifications that enhance cationic character. Applications span in vitro gene knockdown studies, in vivo therapeutic development, and diagnostic probe design.

Scope and Objectives of the Review

This review systematically examines the compound’s synthetic utility, structural nuances, and role in advancing nucleic acid therapeutics. Emphasis is placed on its chemical behavior during oligonucleotide assembly and its impact on oligomer physicochemical properties.

Detailed Chemical Structure and Stereochemistry

N-Trityl-morpholino-T-5'-O-phosphoramidite is a complex phosphoramidite monomer with the molecular formula C₃₈H₄₆N₅O₅P and a molecular weight of 683.8 g/mol [1]. The compound possesses a sophisticated stereochemical architecture characterized by multiple chiral centers and stereogenic elements. The International Union of Pure and Applied Chemistry name for this compound is 3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile [1].

The stereochemistry of the molecule is defined by two defined atom stereocenters and one undefined atom stereocenter [1]. The morpholine ring adopts specific conformational preferences, with the 2S,6R configuration being characteristic of this particular derivative [1]. The phosphorus center exists as a mixture of diastereomers, which is typical for phosphoramidite compounds and contributes to the complexity observed in nuclear magnetic resonance spectroscopic analysis [4] [9].

The trityl protecting group is attached to the nitrogen atom of the morpholine ring, providing steric bulk and protecting group functionality [8]. This substitution pattern creates a unique three-dimensional architecture that influences both the chemical reactivity and physical properties of the molecule [8]. The thymine nucleobase is connected to the morpholine ring through the N1 position, maintaining the canonical nucleoside connectivity pattern [1].

Functional Group Analysis

The molecular structure of N-Trityl-morpholino-T-5'-O-phosphoramidite contains several distinct functional groups that contribute to its chemical behavior and reactivity profile [1]. The phosphoramidite group represents the most reactive center in the molecule, containing a phosphorus(III) center bonded to two diisopropyl amino groups and connected to the morpholine sugar surrogate through a phosphoester linkage [2].

The trityl protecting group consists of three phenyl rings attached to a central carbon atom, providing significant steric hindrance and electron-donating properties [10] [18]. This protecting group is acid-labile and can be selectively removed under mild acidic conditions without affecting other parts of the molecule [18]. The trityl group serves a dual function as both a protecting group for the morpholine nitrogen and as a chromophore for spectroscopic detection [10].

The morpholine ring system replaces the traditional ribose or deoxyribose sugar found in natural nucleosides [3] [8]. This six-membered ring contains both nitrogen and oxygen heteroatoms, providing unique hydrogen bonding capabilities and conformational rigidity compared to five-membered furanose rings [3]. The morpholine ring contributes to the enhanced nuclease resistance and improved hybridization properties of the resulting oligonucleotides [8].

The thymine nucleobase contains the characteristic pyrimidine ring system with methyl substitution at the 5-position and carbonyl groups at the 2- and 4-positions [1]. The cyanoethyl group attached to the phosphorus center serves as a protecting group that can be removed under basic conditions during oligonucleotide synthesis [2] [11].

Physicochemical Parameters: Molecular Weight, Solubility, and Stability

The physicochemical properties of N-Trityl-morpholino-T-5'-O-phosphoramidite have been extensively characterized through computational and experimental methods. The compound exhibits a molecular weight of 683.8 g/mol with an exact mass of 683.32365658 Da and a monoisotopic mass of 683.32365658 Da [1].

PropertyValueReference
Molecular FormulaC₃₈H₄₆N₅O₅PPubChem CID 138958503 [1]
Molecular Weight683.8 g/molPubChem CID 138958503 [1]
CAS Number2434654-73-4PubChem CID 138958503 [1]
XLogP3-AA (Lipophilicity)5.5Computed by XLogP3 3.0 [1]
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11 [1]
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.6.11 [1]
Rotatable Bond Count14Computed by Cactvs 3.4.6.11 [1]
Topological Polar Surface Area107 ŲComputed by Cactvs 3.4.6.11 [1]
Heavy Atom Count49Computed by PubChem [1]

The compound demonstrates favorable solubility characteristics in organic solvents commonly used in oligonucleotide synthesis [14]. The solubility profile includes compatibility with dimethyl sulfoxide, chloroform, acetone, methanol, and ethanol [14]. This broad solubility range facilitates its use in various synthetic protocols and purification procedures [14].

SolventSolubilityReference
Dimethyl sulfoxideSolublePannacean product data [14]
ChloroformSolublePannacean product data [14]
AcetoneSolublePannacean product data [14]
MethanolSolublePannacean product data [14]
EthanolSolublePannacean product data [14]

The stability profile of N-Trityl-morpholino-T-5'-O-phosphoramidite varies significantly depending on storage conditions and environmental factors [10] [26]. Under optimal storage conditions at -20°C under an inert atmosphere, the compound maintains excellent long-term stability [5] [14]. At room temperature in acetonitrile, the standard solvent used in automated oligonucleotide synthesis, the compound shows moderate stability that requires careful monitoring [10] [26].

Storage ConditionStabilityNotes
Room temperature in acetonitrileModerateStandard synthesis conditions [10]
Room temperature in benzeneGood (at least 2 days)Alternative solvent system [10]
-20°C under inert atmosphereExcellentOptimal storage [5] [14]
Sealed vial, dry conditionsRecommendedManufacturer recommendation [5]
Elevated temperature (>60°C)Rapid decompositionThermal degradation occurs [26]

Spectroscopic and Crystallographic Characterization

The spectroscopic characterization of N-Trityl-morpholino-T-5'-O-phosphoramidite employs multiple analytical techniques to confirm structural identity and assess purity [15] [20]. Proton nuclear magnetic resonance spectroscopy reveals complex splitting patterns due to the presence of diastereomers at the phosphorus center [4] [13]. The spectral complexity arises from the chiral phosphorus center, which creates two diastereomeric forms that exhibit distinct chemical shifts and coupling patterns [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with characteristic signals from the trityl aromatic carbons, morpholine ring carbons, and thymine nucleobase carbons [1] [23]. The aromatic region displays multiple signals corresponding to the three phenyl rings of the trityl protecting group [23].

TechniqueKey FeaturesSolvent/Conditions
¹H NMRComplex pattern due to diastereomers at phosphorus centerCDCl₃ or C₆D₆ [24]
¹³C NMRMultiple carbon signals from trityl and morpholine ringsCDCl₃ or C₆D₆ [24]
³¹P NMRTwo peaks corresponding to P(III) diastereomers (~148-150 ppm)CDCl₃ [24]
Mass SpectrometryMolecular ion peak at m/z 683.8ESI positive mode [1]
UV SpectroscopyTrityl chromophore absorptionVarious solvents [10]
Infrared SpectroscopyC=O, N-H, P-O characteristic stretchesKBr pellet or ATR [21]

Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing phosphoramidite compounds [22] [24]. The spectrum typically shows two distinct peaks in the range of 148-150 parts per million, corresponding to the two diastereomers formed at the chiral phosphorus center [24]. This diastereomeric mixture is characteristic of phosphoramidite monomers and does not affect their synthetic utility [13].

High-resolution mass spectrometry provides accurate molecular weight determination and confirms the molecular formula [15] [19]. The electrospray ionization method in positive mode typically yields a molecular ion peak at m/z 683.8, consistent with the calculated molecular weight [1]. Fragmentation patterns can provide additional structural information about the trityl protecting group and other molecular components [15].

Comparison with Related Morpholino Phosphoramidites

N-Trityl-morpholino-T-5'-O-phosphoramidite belongs to a broader class of morpholino phosphoramidite monomers used in the synthesis of phosphorodiamidate morpholino oligomers [6] [8]. Comparative analysis with related morpholino phosphoramidites reveals both similarities and distinct differences in structural features and synthetic utility [11] [31].

The trityl protecting group distinguishes this compound from other morpholino phosphoramidites that may employ different protecting group strategies [6] [11]. Alternative protecting groups include monomethoxytrityl and other trityl derivatives, each offering different levels of acid lability and steric protection [18]. The choice of protecting group significantly influences the synthetic protocols and purification procedures required for oligonucleotide synthesis [18].

Morpholino phosphoramidites containing different nucleobases exhibit varying stability profiles and synthetic efficiencies [6] [11]. Adenine, guanine, and cytosine derivatives require additional protecting groups on their exocyclic amino functions, while thymine derivatives like the compound under study do not require base protection [6]. This difference simplifies the synthetic route and reduces the number of deprotection steps required during oligonucleotide assembly [11].

Thiophosphoramidate morpholino oligomers represent a related class of compounds that utilize similar morpholino nucleosides but incorporate sulfur in place of oxygen in the internucleotide linkage [9] [32]. These thiomorpholino compounds demonstrate enhanced binding affinity and altered pharmacokinetic properties compared to their phosphorodiamidate counterparts [32]. The synthetic approaches for these compounds share many similarities with phosphorodiamidate synthesis but require specialized sulfurization reagents [9].

Recent developments in morpholino chemistry have led to the creation of chimeric oligonucleotides that combine different backbone chemistries within a single molecule [11] [34]. These hybrid structures can incorporate both phosphorodiamidate and thiophosphoramidate linkages, providing opportunities to fine-tune the biological and physicochemical properties of the resulting therapeutic agents [34]. The availability of N-trityl protected morpholino phosphoramidites facilitates the synthesis of such complex chimeric structures through standard solid-phase synthesis protocols [11].

The synthesis of N-Trityl-morpholino-T-5'-O-phosphoramidite follows established strategies for morpholino oligonucleotide building blocks, with several complementary approaches developed to address specific synthetic challenges [1] [2]. The primary synthetic pathways include the traditional chlorophosphoramidate approach, modern phosphoramidite chemistry, and emerging automated flow synthesis methodologies.

The fundamental strategy involves the sequential construction of the morpholino nucleoside core, introduction of protective groups, and phosphitylation at the 5'-oxygen position [2] [3]. Two main phosphitylation approaches have been established: the phosphorodiamidite method utilizing 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under acidic conditions, and the chlorophosphoramidite method using 2-cyanoethyl diisopropylchlorophosphoramidite under basic conditions [1] [2].

Recent advances have focused on developing 5'→3' phosphoramidite approaches that enable more efficient synthesis using standard automated synthesizers [1] [2]. These methodologies utilize 5'-morpholino phosphoramidites with different protecting group strategies, including tert-butyl protected (5'-tBu-morpholino phosphoramidites) and 2-cyanoethyl protected (5'-CE-morpholino phosphoramidites) variants.

Synthesis of the Morpholino Nucleoside Core

The synthesis of the morpholino nucleoside core represents a critical step in the overall synthetic pathway, with multiple strategies developed to achieve high yields and stereochemical control [4] [5]. The most prominent approach involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions.

The key precursor, 6-hydroxymethyl-morpholine acetal, is synthesized through oxirane ring opening of optically pure (R)-glycidol using N-nosyl aminoacetaldehyde as a nucleophile [4]. This reaction is typically performed in dioxane with cesium carbonate and tetrabutylammonium bromide as catalysts, followed by an O-benzoylation/ring-closure tandem reaction sequence. The process yields the morpholine acetal intermediate in 70-90% yield over multiple steps [4].

The glycosylation reaction between the morpholine acetal and nucleobases is conducted using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the Lewis acid in acetonitrile solvent [4]. The reaction conditions are carefully controlled, with initial addition at 0°C followed by warming to 25°C over 2-4 hours. This methodology provides β-selective glycosylation with anomeric ratios typically favoring the β-anomer (30:70 α:β ratio) [4].

For thymine nucleoside synthesis specifically, the reaction yields range from 68-85%, with excellent β-selectivity [4]. The reaction scope extends to various nucleobase derivatives, including 6-chloropurine, hypoxanthine, 2,6-diaminopurine, and 5-fluorouracil, demonstrating the versatility of this approach [4].

The introduction of trityl protecting groups at the 5'-hydroxyl position is essential for orthogonal protection strategies in morpholino phosphoramidite synthesis [6] [7]. Both 4,4'-dimethoxytrityl (DMTr) and monomethoxytrityl (MMTr) groups are commonly employed, with selection based on specific synthetic requirements and deprotection conditions [1] [2].

The tritylation reaction is typically performed using trityl chloride reagents in dichloromethane with pyridine as base and 4-dimethylaminopyridine as catalyst [6]. Reaction conditions involve treatment at room temperature for 4-8 hours, yielding 85-98% of the desired 5'-O-trityl protected morpholino nucleoside [6]. The regioselectivity for 5'-hydroxyl protection is achieved through careful control of reaction temperature and reagent stoichiometry.

For automated synthesis applications, the choice between DMTr and MMTr protection significantly affects the deprotection conditions [7] [8]. DMTr groups require milder acidic conditions for removal, typically using dichloroacetic acid or trichloroacetic acid in dichloromethane [7]. The trityl cation formation provides a colorimetric indicator for monitoring coupling efficiency in automated synthesis cycles [7].

Recent developments in trityl chemistry have explored alternative protecting groups such as 9-phenylxanthen-9-yl (pixyl) groups, which offer similar acid lability to DMTr groups but with different solubility characteristics [7]. These alternatives provide additional flexibility in protecting group strategies for complex morpholino synthesis applications.

Phosphitylation at the 5'-O Position

The phosphitylation step represents the final and most critical transformation in morpholino phosphoramidite synthesis, directly determining the quality and reactivity of the final building block [1] [2] [9]. Two primary approaches have been established: the standard 2-cyanoethyl protection strategy and the optimized conditions using benzylthiotetrazole activation.

The standard phosphitylation methodology employs 2-cyanoethyl-diisopropylchlorophosphoramidite with diisopropylethylamine in dichloromethane at 0-5°C [9]. Reaction times typically range from 1-2 hours, yielding 72-86% of the desired phosphoramidite across different nucleobase derivatives [1]. The 2-cyanoethyl group serves as a protecting group for the phosphorus center and is removed during final oligonucleotide deprotection using ammonia [10].

Optimized conditions utilize 5-benzylthio-1H-tetrazole (BTT) as an activator in tetrahydrofuran-acetonitrile mixtures (8:2 ratio) [1]. This approach provides enhanced yields of 65-92% with improved coupling efficiency in subsequent oligonucleotide synthesis. The BTT activator offers superior performance compared to traditional tetrazole, particularly for morpholino substrates [1].

Alternative protecting group strategies include tert-butyl protection, which undergoes SN1 removal during oxidation steps [1]. The tert-butyl protected phosphoramidites (5'-tBu-morpholino phosphoramidites) are synthesized using tert-butyl-N,N,N',N'-tetraisopropylphosphorodiamidite with diisopropylammonium tetrazolide as activator in anhydrous dichloromethane, providing yields of 65-92% [1].

Optimization of Reaction Conditions

Optimization of reaction conditions for morpholino phosphoramidite synthesis has focused on temperature control, solvent selection, and reagent concentrations to maximize yields and minimize side reactions [11] [12]. Temperature optimization has emerged as a critical parameter, with elevated temperatures significantly improving reaction kinetics.

Automated flow synthesis has demonstrated the most dramatic improvements in reaction conditions [11]. Elevated temperature synthesis at 90°C reduces coupling times from 3 hours to 8 minutes, representing a 22-fold improvement over conventional batch methods [11]. The thermal stability studies of morpholino monomers indicate stability up to 90°C for 5-minute exposure periods, establishing this as the optimal temperature ceiling [11].

Solvent system optimization has revealed that 1,3-dimethyl-2-imidazolidinone (DMI) provides superior performance compared to traditional dichloromethane/acetonitrile mixtures [11]. DMI offers enhanced thermal stability and improved solubility for morpholino substrates at elevated temperatures. The combination of DMI with dichloromethane in flow systems provides optimal heat transfer and reagent stability.

Reagent concentration optimization has demonstrated that increased base concentrations significantly improve coupling efficiency. Optimized conditions employ 0.8 M diisopropylethylamine with 0.4 M lithium bromide in DMI, compared to standard 0.2 M concentrations [11]. The lithium bromide additive enhances the nucleophilicity of the morpholino amine and accelerates the coupling reaction.

Use of Activators and Coupling Reagents

The selection and optimization of activators and coupling reagents critically influence the efficiency and selectivity of morpholino phosphoramidite coupling reactions [13] [14] [15]. Several classes of activators have been developed and evaluated for morpholino applications, with tetrazole derivatives and imidazolium salts showing particular promise.

5-Benzylthio-1H-tetrazole (BTT) has emerged as the preferred activator for morpholino phosphoramidite chemistry [1] [13]. BTT provides superior activation compared to traditional 1H-tetrazole, with enhanced coupling efficiency and reduced side reactions. The benzylthio substituent increases the acidity of the tetrazole, facilitating more efficient phosphoramidite activation while maintaining stability under reaction conditions [13].

5-Ethylthio-1H-tetrazole (ETT) offers an alternative with similar performance characteristics to BTT [16] [17]. ETT has been successfully employed in both manual and automated morpholino synthesis protocols, providing reliable coupling with reduced reagent costs compared to BTT. The ethylthio group provides optimal balance between activation efficiency and reagent stability [17].

Imidazolium salt-type activators represent an emerging class of coupling reagents with tunable acidity [13]. N-Methylbenzimidazolium triflate, N-phenylimidazolium triflate, and related derivatives offer different pKa values, allowing fine-tuning of activation conditions for specific morpholino substrates [13]. These activators demonstrate reduced hygroscopicity compared to tetrazole derivatives, improving storage stability.

For automated synthesis applications, the combination of activators with specific base systems has proven critical [11]. The optimized protocol employs BTT or ETT with diisopropylethylamine and lithium bromide co-activator, providing enhanced coupling efficiency at elevated temperatures [11].

Purification and Isolation Techniques

Purification and isolation of morpholino phosphoramidites and their oligonucleotide products require specialized techniques to address the unique physicochemical properties of morpholino compounds [18] [19]. The neutral backbone and distinct solubility characteristics of morpholino oligonucleotides necessitate modified purification strategies compared to conventional DNA or RNA.

Column chromatography remains the primary purification method for morpholino phosphoramidite building blocks [18]. Silica gel chromatography with dichloromethane/methanol gradients containing triethylamine (typically 1-2%) prevents hydrolysis and ensures optimal resolution. The triethylamine additive neutralizes any residual acidic sites on the silica gel that could catalyze phosphoramidite decomposition.

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides the highest purity levels for final morpholino oligonucleotide products [18]. Acetonitrile/water gradients with appropriate volatile buffers enable effective separation based on hydrophobic interactions. The neutral charge of morpholino oligonucleotides requires longer retention times compared to charged oligonucleotides, necessitating extended gradient profiles.

Anion exchange chromatography offers orthogonal selectivity for morpholino oligonucleotide purification [18]. Although morpholino oligonucleotides lack the polyanionic character of conventional oligonucleotides, they can be separated based on subtle charge differences and hydrogen bonding interactions with the stationary phase. Sodium chloride or sodium bromide gradients at pH 8.5-10.5 provide optimal resolution [18].

Specialized techniques for large-scale purification include ultrafiltration/diafiltration for concentration and buffer exchange, and selective precipitation methods [18]. These approaches are particularly valuable for commercial-scale production where conventional chromatographic methods become economically prohibitive.

Scalability and Yield Considerations

Scalability of morpholino phosphoramidite synthesis presents unique challenges related to reagent costs, thermal management, and process reproducibility [19] [11]. The transition from laboratory-scale synthesis to commercial production requires careful optimization of each synthetic step to maintain yields while minimizing costs.

Laboratory-scale synthesis (1-10 μmol) typically achieves 85-95% yields with synthesis times of 1-3 days [11]. At this scale, manual handling and small-volume reactions allow for precise control of reaction conditions. The primary considerations involve reagent purity and reaction vessel cleanliness to prevent contamination.

Pilot-scale synthesis (10-100 g) introduces challenges related to heat dissipation and mixing efficiency [19]. Yields typically decrease to 75-85% due to less efficient heat transfer and potential hot spot formation. Synthesis times extend to 1-3 weeks due to additional purification and quality control requirements. Process reproducibility becomes critical at this scale, requiring detailed standard operating procedures.

Commercial-scale synthesis (1-10 kg) faces significant challenges in waste management and solvent recovery [19]. Yields may decrease further to 70-80% due to process inefficiencies and the need for more conservative reaction conditions. The economic pressure to minimize reagent waste and solvent consumption drives process optimization toward greener synthetic approaches.

Flow synthesis technology offers significant advantages for scaling morpholino phosphoramidite production [11]. The continuous nature of flow processes enables precise temperature control and excellent mixing, maintaining high yields (95-99% crude purity) even at elevated temperatures. The reduced synthesis time (3-4 hours for complete sequences) dramatically improves productivity and reduces manufacturing costs.

Comparative Analysis of Synthetic Routes

A comprehensive analysis of synthetic routes for N-Trityl-morpholino-T-5'-O-phosphoramidite reveals distinct advantages and limitations for each approach [4] [1] [11] [17]. The selection of optimal synthetic strategy depends on scale requirements, available equipment, and desired product specifications.

The Lewis acid-catalyzed glycosylation approach offers excellent stereochemical control with β-selective anomeric ratios (30:70 α:β) [4]. This methodology provides consistent yields of 68-85% across various nucleobase substrates with reaction times of 2-4 hours. The primary advantages include mild reaction conditions and broad substrate tolerance. Limitations include the requirement for anhydrous conditions and careful temperature control to prevent decomposition.

The chlorophosphoramidate approach, utilizing N,N-dimethylphosphoramic dichloride with ETT and NEM, provides a more economical alternative with yields ranging from 40-85% [17]. This methodology is compatible with both trityl and fluorenylmethoxycarbonyl (Fmoc) protecting group strategies, offering flexibility in synthetic planning. The primary limitation is the variable yield depending on substrate structure and reaction conditions.

Automated flow synthesis represents the most advanced approach, achieving 95-99% crude purity with dramatically reduced synthesis times [11]. The 22-fold reduction in coupling time (from 3 hours to 8 minutes) enables rapid prototyping and high-throughput synthesis. The elevated temperature conditions (90°C) require specialized equipment but provide superior reaction efficiency. The primary limitations include high initial equipment costs and the need for technical expertise in flow chemistry.

Traditional solid-phase manual synthesis remains viable for small-scale applications, providing 85-95% yields with well-established protocols [17]. This approach requires minimal equipment investment and utilizes readily available reagents. The primary limitations include long synthesis times (3 hours per coupling) and labor-intensive procedures that limit scalability.

Advances in Automated and Solid-Phase Synthesis

Recent advances in automated and solid-phase synthesis have revolutionized the production of morpholino phosphoramidites and oligonucleotides [11] [12] [20]. These developments address the critical bottlenecks in synthesis time, yield, and reproducibility that have historically limited morpholino applications.

Fully automated flow-based synthesizers represent the most significant advancement in morpholino synthesis technology [11] [12]. These systems integrate six key modules: reagent storage under inert atmosphere, computer-controlled valve systems, dual HPLC pumps for precise reagent delivery, heated reaction vessels with temperature control, in-line UV-Vis monitoring, and automated control software. The modular design enables rapid optimization of reaction conditions and easy adaptation to different morpholino sequences.

The optimized flow synthesis protocol achieves remarkable efficiency improvements [11]. Coupling reactions are completed in 8 minutes at 90°C compared to 3 hours at room temperature in conventional methods. The total cycle time per nucleobase is reduced to 13 minutes, enabling synthesis of therapeutic-length sequences in hours rather than weeks. The crude product purity of 99% eliminates the need for extensive purification procedures.

Solid-phase synthesis innovations have focused on improved support materials and coupling chemistry [3] [20]. The development of new phosphoramidite building blocks, including 3'-N-MMTr-5'-tBu-morpholino phosphoramidites and 3'-N-Tr-5'-CE-morpholino phosphoramidites, enables efficient automated synthesis using standard DNA/RNA synthesizers [2]. These building blocks are compatible with controlled pore glass supports and standard automated synthesis cycles.

Advanced automation features include real-time monitoring of coupling efficiency through trityl cation detection, automated failure sequence capping, and integrated purification protocols [11]. The software control systems enable complex synthesis programs with decision-making capabilities based on real-time analytical feedback. These advances significantly reduce operator intervention and improve batch-to-batch reproducibility.

XLogP3

5.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

683.32365658 g/mol

Monoisotopic Mass

683.32365658 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-10-2024

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